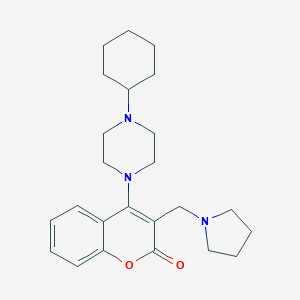amino]-N-phenylpropanamide](/img/structure/B247075.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It is a highly potent and selective agonist of the μ-opioid receptor, which is the primary target of most opioid drugs. U-47700 has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
作用机制
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide binds to the μ-opioid receptor and activates it, leading to the inhibition of pain signaling and the release of dopamine in the brain. It also has some affinity for the δ-opioid receptor, but its potency at this receptor is much lower than at the μ-opioid receptor.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide has similar effects to other opioid drugs, including pain relief, sedation, and euphoria. It can also cause respiratory depression, nausea, and constipation. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide has a high potential for abuse and addiction, and its use can lead to overdose and death.
实验室实验的优点和局限性
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its potential for abuse and addiction, as well as its toxicity, make it a challenging substance to work with in a lab setting.
未来方向
There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide, including the development of new and more effective pain medications, the study of the structure-activity relationship of opioid drugs, and the investigation of the molecular mechanisms underlying addiction and overdose. Additionally, research could be conducted on the toxicology and pharmacokinetics of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide to better understand its potential risks and benefits.
合成方法
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenethylamine with methyl iodide to form N-methyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with benzaldehyde to form N-benzyl-3,4-dimethoxyphenethylamine, which is further reacted with N-phenylpropanamide to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide.
科学研究应用
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenylpropanamide has potential applications in scientific research as a tool to study the μ-opioid receptor and its role in pain signaling and addiction. It can also be used to study the structure-activity relationship of opioid drugs and to develop new and more effective pain medications.
属性
分子式 |
C20H26N2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O3/c1-22(14-12-20(23)21-17-7-5-4-6-8-17)13-11-16-9-10-18(24-2)19(15-16)25-3/h4-10,15H,11-14H2,1-3H3,(H,21,23) |
InChI 键 |
JJZNVZAUTIVJAJ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)